N-(4-Chlorophenyl)-N-hydroxy-2-methylpropanamide
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Overview
Description
N-(4-Chlorophenyl)-N-hydroxy-2-methylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group attached to a hydroxy-methylpropanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-hydroxy-2-methylpropanamide typically involves the reaction of 4-chlorobenzoyl chloride with N-hydroxy-2-methylpropanamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of N-(4-Chlorophenyl)-2-methylpropanone.
Reduction: Formation of N-(Phenyl)-N-hydroxy-2-methylpropanamide.
Substitution: Formation of N-(4-Methoxyphenyl)-N-hydroxy-2-methylpropanamide.
Scientific Research Applications
N-(4-Chlorophenyl)-N-hydroxy-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N-hydroxy-2-methylpropanamide:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral and antimicrobial activities.
4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Used in the synthesis of various organic compounds.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
14385-22-9 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7(2)10(13)12(14)9-5-3-8(11)4-6-9/h3-7,14H,1-2H3 |
InChI Key |
KRGWQBOHIMIWNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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